Fmoc-Lys(2-Cl-Z)-OH

Descripción general

Descripción

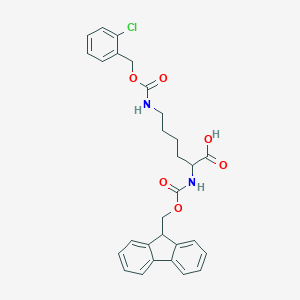

Fmoc-Lys(2-Cl-Z)-OH is a derivative of lysine, an essential amino acid. It is commonly used in solid-phase peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the amino group, and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which protects the side chain of lysine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(2-Cl-Z)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the 2-Cl-Z group. The process begins with the reaction of lysine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-Lys-OH. This intermediate is then reacted with 2-chlorobenzyl chloroformate in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Análisis De Reacciones Químicas

Deprotection Reactions

Fmoc-Lys(2-Cl-Z)-OH contains two orthogonal protecting groups:

- Fmoc (9-fluorenylmethoxycarbonyl) on the α-amino group.

- 2-Cl-Z (2-chlorobenzyloxycarbonyl) on the ε-amino group of lysine.

Fmoc Deprotection

The Fmoc group is removed under basic conditions:

- Reagents : 20–30% piperidine in DMF .

- Mechanism : Base-induced β-elimination releases CO₂ and the fluorenylmethyl group .

- Reaction Time : 5–20 minutes at room temperature .

2-Cl-Z Deprotection

The 2-Cl-Z group requires harsher conditions due to its stability:

- Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyloxycarbonyl group .

- Acidic Cleavage : Treatment with anhydrous HF or TFA (95%) removes 2-Cl-Z .

- Orthogonality : Stable under Fmoc-SPPS conditions (e.g., piperidine, Alloc deprotection) .

Table 1: Deprotection Conditions for 2-Cl-Z Group

| Method | Conditions | Efficiency | Source |

|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH/EtOAc | >90% | |

| Acidic cleavage | 95% TFA, 2–4 hours | 85–95% | |

| Microwave-assisted | Tetrazine, pH 5 buffer/DMF, 60°C | 80–100% |

Coupling Reactions

This compound is utilized in solid-phase peptide synthesis (SPPS) for introducing lysine residues with orthogonal protection:

- Activation Reagents : HBTU, DIC, or DCC with HOBt .

- Solvent : DMF or NMP .

- Coupling Efficiency : >99% yield under optimized conditions .

Key Applications :

- Synthesis of cyclic peptides (e.g., melanotan II) .

- Incorporation into side-chain lactam-bridged peptides .

Orthogonality with Other Protecting Groups

The 2-Cl-Z group is orthogonal to:

- Fmoc/tBu : No cross-reactivity during stepwise synthesis .

- Boc : Remains intact during TFA treatments (≤50% v/v) .

- Dde : Stable under hydrazine exposure .

Limitation : Incompatible with prolonged tetrazine treatments, which degrade Alloc groups .

Side Reactions and Mitigation

- Epimerization : Minimal (<1%) during coupling, confirmed by HPLC .

- Oxidation : Not observed under standard SPPS conditions .

- Aggregation : Additives like HOAt or Oxyma improve solubility in challenging sequences .

Comparative Analysis with Similar Compounds

| Compound | Deprotection Method | Stability in SPPS | Orthogonality |

|---|---|---|---|

| Fmoc-Lys(Alloc)-OH | Pd(0)/PhSiH₃ | Moderate | Limited |

| Fmoc-Lys(Boc)-OH | TFA (50–95%) | High | High |

| Fmoc-Lys(Dde)-OH | 2% hydrazine/DMF | High | Moderate |

| This compound | H₂/Pd-C or TFA (95%) | High | High |

Case Studies

Aplicaciones Científicas De Investigación

Applications Overview

The applications of Fmoc-Lys(2-Cl-Z)-OH can be categorized into several key areas:

-

Peptide Synthesis

- This compound is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

- It serves as a versatile building block for synthesizing peptides with specific biological activities, including those used in therapeutic applications.

-

Drug Development

- The compound's unique reactivity profile makes it valuable in designing drugs that target specific receptors. Its ability to undergo selective reactions enhances the development of novel pharmacological agents.

- Researchers have explored its potential in creating targeted therapies, particularly in oncology, where modifications can lead to more effective treatments with reduced side effects.

-

Bioconjugation

- This compound is employed in bioconjugation processes, allowing the attachment of biomolecules to enhance drug delivery systems. This application is crucial for improving the therapeutic efficacy of drugs.

- The compound can be used to create linkers for attaching various functional groups or tags to peptides and proteins.

-

Research in Cancer Treatment

- The compound plays a role in developing targeted therapies for cancer treatment. Modifications using this compound can lead to the synthesis of peptides that selectively bind to cancer cells, enhancing treatment efficacy while minimizing side effects.

- Studies have demonstrated its use in creating peptide-based inhibitors that target specific pathways involved in tumor growth and metastasis.

-

Diagnostic Applications

- This compound is also explored in diagnostic tools, aiding in the detection of specific biomolecules in clinical settings. Its incorporation into peptide probes can enhance the sensitivity and specificity of diagnostic assays.

Case Study 1: Peptide Synthesis Optimization

A study published in Journal of the American Chemical Society highlighted the optimization of peptide synthesis protocols using this compound. The researchers demonstrated improved yields and purity by employing an enhanced solid-phase synthesis strategy that minimized side reactions commonly encountered with other protecting groups .

Case Study 2: Targeted Drug Development

In a recent investigation into drug development, this compound was utilized to synthesize a series of peptide derivatives aimed at inhibiting matrix metalloproteinases (MMPs), which are implicated in cancer progression. The study reported that modifications using this compound resulted in peptides with significantly enhanced binding affinities and selectivity towards MMP targets .

Case Study 3: Bioconjugation Techniques

Research has shown that this compound can be effectively used as a linker for bioconjugation applications. A study focused on developing peptide-drug conjugates demonstrated that this compound facilitated the stable attachment of cytotoxic agents to targeting peptides, resulting in improved therapeutic profiles .

Mecanismo De Acción

The mechanism of action of Fmoc-Lys(2-Cl-Z)-OH involves the protection of the amino group and the lysine side chain during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the 2-Cl-Z group protects the side chain. These protective groups can be selectively removed to allow for the formation of peptide bonds and the synthesis of the desired peptide sequence.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Lys(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) group instead of the 2-Cl-Z group.

Fmoc-Lys(Mtt)-OH: Contains a 4-methyltrityl (Mtt) group instead of the 2-Cl-Z group.

Fmoc-Lys(ivDde)-OH: Contains an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group instead of the 2-Cl-Z group.

Uniqueness

Fmoc-Lys(2-Cl-Z)-OH is unique due to the presence of the 2-Cl-Z group, which provides a different set of deprotection conditions compared to other protecting groups. This allows for greater flexibility in peptide synthesis, particularly when multiple protecting groups are used.

Actividad Biológica

Fmoc-Lys(2-Cl-Z)-OH, a derivative of lysine, has garnered attention in the field of biochemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the lysine amino acid, along with a 2-chlorobenzyl (2-Cl-Z) side chain. This structure enhances its solubility and stability, making it an attractive candidate for various biochemical applications. The molecular formula is with a CAS number of 133970-31-7 .

Antibacterial Properties

Research has indicated that this compound exhibits significant antibacterial activity. A study focusing on Fmoc-protected amino acids demonstrated that derivatives like Fmoc-Lys-Fmoc possess antibacterial properties against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve the disruption of bacterial cell membranes, similar to other antimicrobial peptides.

Table 1: Antibacterial Activity of this compound

Cytotoxicity and Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential cytotoxic effects against cancer cell lines. Similar compounds derived from lactoferricin have demonstrated cytotoxicity, suggesting that modifications to the lysine structure can enhance anticancer activity . The ability of these compounds to interact with cellular membranes may lead to apoptosis in cancer cells.

Table 2: Cytotoxicity Data

The proposed mechanism underlying the biological activity of this compound involves:

- Membrane Disruption : The positively charged lysine residue interacts with negatively charged components of bacterial membranes, facilitating membrane permeability and ultimately cell lysis.

- Hydrophobic Interactions : The hydrophobic nature of the fluorenyl group enhances interactions with lipid bilayers, promoting membrane destabilization.

- Formation of Self-Assembled Structures : The ability of Fmoc derivatives to form hydrogels may contribute to their biological activity by providing localized delivery systems for therapeutic agents .

Case Studies

- Antibacterial Peptide Development : A study synthesized various peptides based on the lactoferricin sequence, including modifications like this compound. Results indicated enhanced antibacterial efficacy compared to unmodified peptides, highlighting the importance of structural modifications in peptide design .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed significant inhibition of cell proliferation, suggesting potential applications in cancer therapy .

Propiedades

IUPAC Name |

6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEYAXRHPZGZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400214 | |

| Record name | 6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133970-31-7 | |

| Record name | 6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.